molecular formula C18H14Cl4N2O2 B3569444 1,4-bis(3,4-dichlorobenzoyl)piperazine

1,4-bis(3,4-dichlorobenzoyl)piperazine

Cat. No. B3569444
M. Wt: 432.1 g/mol
InChI Key: UNFGSGOKEJSXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-bis(3,4-dichlorobenzoyl)piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound has a molecular weight of 259.13 . It is typically stored at room temperature and has a physical form of powder .


Synthesis Analysis

The synthesis of piperazine derivatives, including “1,4-bis(3,4-dichlorobenzoyl)piperazine”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1,4-bis(3,4-dichlorobenzoyl)piperazine” contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 tertiary amides (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving “1,4-bis(3,4-dichlorobenzoyl)piperazine” are complex and can involve various steps. For instance, one study suggests that a compound was formed initially and then intra-molecular cyclocondensation of the methylene group with the ketonic groups at the 2-position of thienopyridine occurred .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-bis(3,4-dichlorobenzoyl)piperazine” include a molecular weight of 259.13 . It is a powder at room temperature . The freezing point and boiling point are 335.65K and 643.73K respectively . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .

Mechanism of Action

Target of Action

This compound is a derivative of piperazine , which is known to have a broad range of targets due to its versatile structure

Mode of Action

Piperazine derivatives are known to exhibit a variety of biological activities, including acting as antagonists or agonists at various receptor sites . The specific interactions of this compound with its targets would depend on the nature of the target proteins and the cellular context.

Biochemical Pathways

Piperazine and its derivatives are known to interact with a variety of biochemical pathways, but the specific effects of this compound would depend on its precise targets .

Pharmacokinetics

Piperazine derivatives are generally well-absorbed and widely distributed in the body . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the metabolic pathways present in the organism.

Result of Action

The molecular and cellular effects of 1,4-bis(3,4-dichlorobenzoyl)piperazine are not well-documented. The effects of this compound would likely depend on its specific targets and the cellular context. Some piperazine derivatives are known to have effects on cell signaling, gene expression, and cellular metabolism .

Action Environment

The action, efficacy, and stability of 1,4-bis(3,4-dichlorobenzoyl)piperazine would likely be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells or organisms .

Safety and Hazards

The safety data sheet for “1,4-bis(3,4-dichlorobenzoyl)piperazine” indicates that it can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is suspected of damaging fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O2/c19-13-3-1-11(9-15(13)21)17(25)23-5-7-24(8-6-23)18(26)12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFGSGOKEJSXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis(3,4-dichlorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1,4-bis(3,4-dichlorobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1,4-bis(3,4-dichlorobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-bis(3,4-dichlorobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1,4-bis(3,4-dichlorobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1,4-bis(3,4-dichlorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.